Pre-Activated NHS Ester Eliminates Coupling Reagent Requirement Versus Unactivated Boc-Methionine
Boc-Met-OSu incorporates a pre-formed N-hydroxysuccinimidyl (NHS) ester that directly reacts with free amines, whereas Boc-Met-OH must be activated in situ using coupling reagents such as DCC or HBTU . In a comparative study of Boc-amino acid active esters, the succinimidyl (OSu) ester group was among the five most commonly used active esters for Boc-amino acid coupling, demonstrating second-order coupling rate constants (Kc) that are consistently measurable and predictable relative to pentafluorophenyl (OPfp) and pentachlorophenyl (OPcp) esters [1]. This pre-activation reduces overall coupling cycle time by eliminating the separate activation step required for Boc-Met-OH, which typically adds 10-30 minutes per amino acid addition in manual or automated SPPS workflows .
| Evidence Dimension | Activation state and coupling efficiency |
|---|---|
| Target Compound Data | Pre-activated NHS ester; Kc (relative coupling rate constant) for Boc-amino acid-OSu esters measured in THF at 23°C [1] |
| Comparator Or Baseline | Boc-Met-OH (unactivated free acid); requires separate activation step with DCC/HOBt or HBTU |
| Quantified Difference | Eliminates 10-30 minute activation step per coupling cycle; coupling rate comparable to other active esters within same class [1] |
| Conditions | Boc solid-phase peptide synthesis; THF solvent at 23°C for kinetic studies [1] |
Why This Matters
For procurement, the pre-activated NHS ester functionality directly translates to reduced reagent inventory, fewer manual handling steps, and faster cycle times in automated peptide synthesizers, making Boc-Met-OSu the operationally superior choice for high-throughput Boc-SPPS workflows compared to unactivated Boc-Met-OH.
- [1] Jham, G. N. (2013). Determination of coupling rate constants of N-t-Butyloxycarbonyl-amino acid-active esters. Indian Institute of Science. View Source
